molecular formula C14H11FO2 B6377821 4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% CAS No. 1111128-91-6

4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95%

Cat. No. B6377821
CAS RN: 1111128-91-6
M. Wt: 230.23 g/mol
InChI Key: AZGDPIQJPACRFU-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% (4-FMP-2FP) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in organic solvents, and is used in the synthesis of various organic compounds. 4-FMP-2FP is a versatile molecule that can be used in a variety of different fields.

Scientific Research Applications

4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% has a variety of applications in scientific research. It is used as a building block in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material for the synthesis of a variety of heterocyclic compounds. In addition, 4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% is used in the synthesis of polymers and other materials for use in various industrial applications.

Mechanism of Action

4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% is believed to act as a proton acceptor in the presence of a base, such as sodium hydroxide or potassium hydroxide. The protonation of the molecule results in the formation of a carbocation, which can then undergo a variety of reactions, such as nucleophilic substitution, electrophilic addition, and elimination reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% have not been extensively studied. However, some studies have suggested that the compound may have antifungal and anti-inflammatory properties. In addition, 4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% has been shown to inhibit the growth of certain types of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% in laboratory experiments include its low cost and wide availability. It is also relatively easy to synthesize and can be used in a variety of different reactions. However, there are some limitations to using 4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% in laboratory experiments. For example, the compound is not very soluble in water, which can make it difficult to use in certain types of reactions. In addition, the compound is unstable in the presence of light and oxygen, which can limit its usefulness in certain experiments.

Future Directions

There are a variety of potential future directions for 4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95%. One potential direction is the development of new synthetic methods for the synthesis of the compound. Another potential direction is the further study of the compound’s biochemical and physiological effects, which could lead to new applications in medicine and agriculture. Additionally, further research into the compound’s mechanism of action could lead to the development of new drugs or other compounds that can interact with the molecule in useful ways. Finally, the compound could be used as a starting material in the synthesis of a variety of other compounds, such as polymers, agrochemicals, and dyes.

Synthesis Methods

4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% can be synthesized by a variety of methods. One of the most common methods is the reaction of 4-fluoro-3-methylphenol and formaldehyde in the presence of a base. This reaction produces a mixture of 4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% and 4-fluoro-3-methylphenol dimethyl acetal, which can be separated by distillation. Another method involves the reaction of 4-fluoro-3-methylphenol and formaldehyde in the presence of a catalytic amount of acid, such as sulfuric acid. This reaction produces a mixture of 4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95% and 4-fluoro-3-methylphenol dimethyl acetal, which can be separated by crystallization.

properties

IUPAC Name

5-(4-fluoro-3-methylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-6-10(2-4-13(9)15)11-3-5-14(17)12(7-11)8-16/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGDPIQJPACRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685095
Record name 4'-Fluoro-4-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluoro-3-methylphenyl)-2-formylphenol

CAS RN

1111128-91-6
Record name 4'-Fluoro-4-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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